REACTION_CXSMILES
|
[C:1]1([S:7][CH2:8][CH2:9][O:10][C:11](=[O:16])[CH2:12][C:13](=O)[CH3:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:17]=[C:18]1[O:22][C:20](=[O:21])[CH2:19]1.O[CH2:24][CH2:25]SC1C=CC=CC=1.[CH2:33]([N:35](CC)CC)[CH3:34]>>[C:1]1([S:7][CH2:8][CH2:9][O:10][C:11]([C:12]2[CH:24]([CH3:25])[C:19]([C:20]([O:22][CH2:18][CH3:17])=[O:21])=[C:33]([CH3:34])[NH:35][C:13]=2[CH3:14])=[O:16])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
28.5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SCCOC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
OCCSC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to a mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The rate of addition
|
Type
|
CUSTOM
|
Details
|
is kept between 85°-90° C
|
Type
|
STIRRING
|
Details
|
with stirring
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SCCOC(=O)C1=C(NC(=C(C1C)C(=O)OCC)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |